molecular formula C13H12N4OS2 B14937735 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14937735
M. Wt: 304.4 g/mol
InChI Key: OFKHBAQXXGUPPB-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole moiety fused with a thiadiazole-carboxamide group. Its structure includes a (2Z)-configuration at the benzothiazole-ylidene linkage and a propyl substituent at the 4-position of the thiadiazole ring.

Properties

Molecular Formula

C13H12N4OS2

Molecular Weight

304.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-propylthiadiazole-5-carboxamide

InChI

InChI=1S/C13H12N4OS2/c1-2-5-9-11(20-17-16-9)12(18)15-13-14-8-6-3-4-7-10(8)19-13/h3-4,6-7H,2,5H2,1H3,(H,14,15,18)

InChI Key

OFKHBAQXXGUPPB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, temperature control, and the employment of catalysts to facilitate the cyclization process. The scalability of the synthesis would be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole or thiadiazole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structural features.

    Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Benzothiazolylidene-Thiadiazole Frameworks

N-[(2Z)-6-(Methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide
  • Structural Difference : This analog features a methylsulfonyl group at the 6-position of the benzothiazole ring, enhancing its polarity compared to the parent compound .
Squarine Dyes (e.g., SQ7 from )
  • Structural Difference : SQ7 (3-hydroxy-2,4-bis[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclobut-2-en-1-one) shares the benzothiazolylidene group but incorporates a cyclobut-en-one core instead of a thiadiazole-carboxamide.
  • Functional Data : SQ7 exhibits strong binding to bovine serum albumin (BSA) with a binding constant ($K$) of $1.2 \times 10^5 \, \text{M}^{-1}$ and a spontaneous complexation process ($\Delta G = -28.5 \, \text{kJ/mol}$) . These properties suggest that benzothiazolylidene derivatives, including the target compound, may similarly interact with serum proteins.

Thiadiazole-Carboxamide Derivatives

N-Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides ()
  • Structural Difference : These analogs replace the thiadiazole ring with a thiazole core and introduce a pyridinyl substituent.
  • Functional Implications : The pyridinyl group enhances π-π stacking interactions, which could be leveraged in the design of the target compound for improved target engagement.
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine ()
  • Structural Difference : This compound lacks the benzothiazolylidene moiety but shares the 1,3,4-thiadiazole core with a phenylpropyl substituent.
  • Synthetic Method : Prepared via POCl3-mediated cyclization of N-phenylthiosemicarbazide and 4-phenylbutyric acid, suggesting a route for modifying substituents on the thiadiazole ring .

Metabolic Derivatives of Thiadiazole-Containing Drugs ()

Methazolamide metabolites, such as the glutathione conjugate (MSG) and cysteine conjugate (MCY), feature thiadiazole rings modified with sulfur-containing side chains.

  • Key Differences : Unlike the target compound, these metabolites are sulfonamide derivatives with hydrolyzed or conjugated side chains.
  • Functional Insights : The presence of thiol groups in metabolites like MSH (N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide) highlights the metabolic vulnerability of thiadiazole derivatives, which may inform stability studies of the target compound .

Biological Activity

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a benzothiazole moiety linked to a thiadiazole carboxamide group. Its structure can be represented as follows:

C12H14N4S2\text{C}_{12}\text{H}_{14}\text{N}_4\text{S}_2

This configuration suggests diverse functional capabilities that may contribute to various biological activities.

Synthesis Methods

Several synthetic routes have been developed for the production of this compound. Common methods include:

  • Condensation Reactions : Involving the reaction of benzothiazole derivatives with thiadiazole carboxylic acids.
  • Multi-step Synthesis : Typically requires several steps to achieve the desired purity and yield.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it exhibits:

  • Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungicidal Activity : Demonstrated significant efficacy against fungal strains.
Pathogen TypeMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Gram-positive Bacteria10.7–21.4 μmol/mL21.4–40.2 μmol/mL
FungiVaries (specific strains)Varies (specific strains)

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets leading to disruption of essential metabolic pathways. Key actions include:

  • Inhibition of Enzyme Activity : Interference with enzymes critical for pathogen survival.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in clinical applications:

  • Anticancer Activity : A study found that treatment with this compound resulted in a significant increase in apoptotic cells in cancer cell lines compared to untreated controls. The proportion of apoptotic cells increased from 0.89% in controls to 37.83% with treatment .
  • Synergistic Effects : Research indicates that combining this compound with other antimicrobial agents enhances its efficacy, suggesting potential for use in combination therapies.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving condensation of benzothiazole derivatives with thiadiazole-carboxamide precursors. Key steps include:

  • Cyclization : Use acetonitrile as a solvent under reflux with iodine and triethylamine to promote cyclization, forming the thiadiazole core .
  • Coupling reactions : Employ POCl₃ as a catalyst for amide bond formation between benzothiazole and thiadiazole moieties, followed by pH adjustment (8–9) for product precipitation .
  • Purification : Recrystallize from DMSO/water mixtures (2:1) to enhance purity .

Q. How should researchers validate the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : Confirm hydrogen (¹H) and carbon (¹³C) environments, with emphasis on Z-configuration (δ 7.2–8.5 ppm for aromatic protons) .
  • IR spectroscopy : Identify characteristic bands for thiadiazole (C=N stretch at ~1600 cm⁻¹) and benzothiazole (C-S stretch at ~680 cm⁻¹) .
  • Elemental analysis : Verify calculated vs. experimental C, H, N, and S content (e.g., C: 52.3%, H: 4.1%, N: 15.2%, S: 17.4%) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodology : Conduct in vitro antimicrobial screens using:

  • Agar diffusion : Test against Staphylococcus aureus and Escherichia coli at 50–100 µg/mL concentrations .
  • Microbroth dilution : Determine MIC values for fungal strains like Candida albicans .

Advanced Research Questions

Q. How can cyclization reactions in the synthesis of benzothiazole-thiadiazole hybrids be optimized?

  • Methodology :

  • Solvent selection : Acetonitrile promotes faster cyclization (~1–3 min) compared to DMF .
  • Catalyst optimization : Iodine (1.2 eq.) and triethylamine (2 eq.) enhance sulfur elimination efficiency during thiadiazole formation .
  • Temperature control : Reflux at 90°C improves yield (up to 66%) while minimizing side products .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

  • Methodology :

  • Structural analogs : Compare substituent effects (e.g., 4-propyl vs. 4-bromophenyl groups) on activity; hydrophobic groups enhance membrane penetration .
  • Assay standardization : Use identical microbial strains (e.g., ATCC 25922 for E. coli) and solvent controls (DMSO <1%) to reduce variability .
  • Dose-response curves : Re-evaluate discrepancies using IC₅₀ values instead of binary (active/inactive) classifications .

Q. How can X-ray crystallography elucidate the molecular conformation of this compound?

  • Methodology :

  • Crystal growth : Recrystallize from ethanol/water (1:1) at 4°C to obtain single crystals .
  • Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) for high-resolution diffraction.
  • Analysis : Identify Z-configuration via torsion angles (C=N bond at ~170°) and planarity of the benzothiazole-thiadiazole system .

Q. What computational methods predict binding modes of this compound to biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with Staphylococcus aureus dihydrofolate reductase (PDB: 3SRW).
  • Key interactions : Propyl groups exhibit hydrophobic contacts with Val-6, while the thiadiazole ring forms hydrogen bonds with Asp-84 .

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